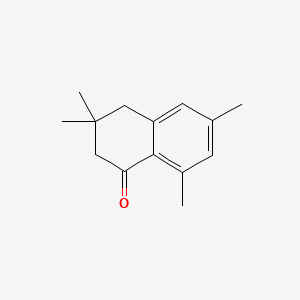

3,3,6,8-Tetramethyl-1-tetralone

Description

Contextual Overview of Tetralone Scaffolds in Synthetic Organic Chemistry

Tetralone scaffolds, bicyclic aromatic ketones with a benzene (B151609) ring fused to a cyclohexanone (B45756) ring, are fundamental building blocks in the field of synthetic organic chemistry. researchgate.netwikipedia.org Their structure, featuring a combination of aromatic and alicyclic rings, provides a rigid and versatile framework for the construction of more complex molecular architectures. researchgate.net Substituted tetralones are highly valued as starting materials and key intermediates in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and natural products. researchgate.netresearchgate.net

The reactivity of the tetralone scaffold is a key aspect of its utility. The presence of the ketone group and the adjacent α-methylene group allows for a variety of chemical transformations. wikipedia.org For instance, the α-position can be readily functionalized, and the ketone can undergo reactions such as reduction, oximation, and aldol (B89426) condensations. wikipedia.orgmdpi.com This reactivity makes tetralones ideal precursors for creating diverse heterocyclic and polycyclic systems. researchgate.net Many derivatives of α-tetralone have been instrumental in developing therapeutically important molecules, such as antidepressants and agents for treating Alzheimer's disease. researchgate.net The carbon skeleton of 1-tetralone (B52770) is also found in natural products, highlighting its significance in biochemical pathways. wikipedia.org

Significance of Methylated Tetralones in Complex Molecule Synthesis

Methylated tetralones, a specific subclass of tetralone derivatives, hold particular importance in the synthesis of complex molecules. The introduction of methyl groups onto the tetralone core can significantly influence the molecule's steric and electronic properties, thereby guiding the stereochemical outcome of subsequent reactions. This control is crucial in the total synthesis of natural products and in the development of chiral drugs.

For example, the presence of methyl groups, such as in 3,3,6,8-Tetramethyl-1-tetralone, can create specific steric environments that direct the approach of reagents, leading to highly stereoselective transformations. acs.orgacs.org This is particularly valuable in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. Racemic ketones with an α-stereocenter, such as an α-methyl tetralone, can be used to generate both cis- and trans-diastereomers, showcasing their potential in stereodivergent synthesis. acs.orgacs.org

Furthermore, methylated tetralones serve as advanced intermediates for molecules with specific substitution patterns required for biological activity. The methyl groups can act as synthetic handles for further functionalization or can be integral parts of the final target molecule's pharmacophore. The strategic placement of methyl groups on the tetralone scaffold allows chemists to fine-tune the properties of the resulting compounds, which is a key aspect of modern drug discovery and materials science.

Historical Development of Synthetic Approaches to Tetralone Structures

The synthesis of tetralone structures has evolved significantly since the early days of organic chemistry. One of the oldest and most fundamental methods is the intramolecular Friedel-Crafts acylation of γ-arylbutyric acids or their corresponding acid chlorides. orgsyn.orgorganic-chemistry.org This method, often using strong acids like sulfuric acid or a Lewis acid like aluminum chloride, has been a reliable way to construct the bicyclic tetralone core. orgsyn.org

Another classical approach involves the oxidation of tetralin (1,2,3,4-tetrahydronaphthalene). wikipedia.orgorgsyn.org Early methods utilized air oxidation, often catalyzed by metal ions, which typically produced a mixture of 1-tetralone and 1-tetralol that required further separation or purification. wikipedia.orgorgsyn.org

Over the years, a plethora of new synthetic methods have been developed to improve efficiency, yield, and substrate scope. These include:

Catalytic Hydrogenation: High-pressure catalytic hydrogenation of β-naphthol has been used to prepare β-tetralone. orgsyn.org Similarly, 1-naphthol (B170400) can be hydrogenated using a Raney nickel catalyst to produce 1-tetralone. google.com

Named Reactions: The Pfitzinger reaction of 1-tetralone with isatin (B1672199) has been used to create more complex heterocyclic structures. wikipedia.org

Modern Catalysis: More recent advancements have focused on metal-catalyzed reactions. Rhodium-catalyzed hydroacylation of ortho-allylbenzaldehydes provides an enantioselective route to tetralones. organic-chemistry.org Palladium-catalyzed amination of aryl sulfonates has also been explored for synthesizing amino-substituted tetralones. orgsyn.org

Photocatalysis: The use of organic photocatalysts under visible light has enabled intramolecular arene alkylation to form fused, partially saturated cores like tetralones. organic-chemistry.org

Cascade Reactions: Metal-free cascade reductive Friedel-Crafts alkylation/cyclization of keto acids/esters has emerged as a powerful, operationally simple method for synthesizing tetralones and related indanones. rsc.org

This progression from harsh, classical conditions to milder, more selective modern catalytic methods reflects the broader trends in synthetic organic chemistry, emphasizing efficiency, atom economy, and enantioselectivity.

Properties of this compound

| Property | Value |

| Chemical Formula | C₁₄H₁₈O |

| Molar Mass | 202.29 g/mol |

| CAS Number | 5409-55-2 |

| Appearance | Not specified, likely a solid or oil |

| Synonyms | 3,3,6,8-Tetramethyl-3,4-dihydro-1(2H)-naphthalenone, 1(2H)-Naphthalenone, 3,4-dihydro-3,3,6,8-tetramethyl- |

Data sourced from NIST Chemistry WebBook and ChemSpider. nist.govchemspider.com

Structure

3D Structure

Properties

IUPAC Name |

3,3,6,8-tetramethyl-2,4-dihydronaphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-9-5-10(2)13-11(6-9)7-14(3,4)8-12(13)15/h5-6H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSYEGQDGZAMNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)CC(CC2=O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202420 | |

| Record name | 3,4-Dihydro-3,3,6,8-tetramethylnaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5409-55-2 | |

| Record name | 3,3,6,8-Tetramethyl-1-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5409-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,6,8-Tetramethyl-2,4-dihydronaphthalen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,8-Tetramethyl-1-tetralone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002638270 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dihydro-3,3,6,8-tetramethylnaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-3,3,6,8-tetramethylnaphthalen-1(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3,6,8-TETRAMETHYL-2,4-DIHYDRONAPHTHALEN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YK3D2376BR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3,3,6,8 Tetramethyl 1 Tetralone and Its Derivatives

Condensation Reactions in 3,3,6,8-Tetramethyl-1-tetralone Formation

The formation of this compound is intrinsically linked to the self-condensation of acetone, a classic example of carbonyl chemistry. Under specific conditions, acetone molecules react with each other in a cascade of reactions to build up the carbon skeleton necessary for the tetralone ring system. This process is not a direct conversion but rather a series of sequential steps, each with its own mechanistic intricacies.

Acetone Self-Condensation Pathways

The journey from acetone to this compound begins with the formation of smaller intermediates through aldol (B89426) condensation and subsequent dehydration. These initial products then serve as the building blocks for the more complex structures that eventually cyclize to form the tetralone ring.

The first step in the self-condensation of acetone is an aldol reaction, which can be catalyzed by either a base or an acid. In the context of this compound synthesis, base catalysis is more common.

Under basic conditions, a hydroxide ion removes an α-hydrogen from an acetone molecule to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second acetone molecule. The resulting alkoxide is then protonated by a water molecule (formed in the initial deprotonation step) to yield 4-hydroxy-4-methyl-2-pentanone, commonly known as diacetone alcohol. youtube.comstudy.comyoutube.com This reaction is a classic example of a carbon-carbon bond-forming reaction, which is fundamental to building more complex organic molecules from simpler precursors.

The aldol addition can continue with another molecule of acetone reacting with diacetone alcohol to form triacetone alcohol.

The aldol addition products, such as diacetone alcohol, can readily undergo dehydration to form α,β-unsaturated ketones. This dehydration step is crucial as it generates the reactive intermediates necessary for subsequent cyclization reactions. The dehydration of diacetone alcohol can be catalyzed by both acids and bases.

Under acidic conditions, the hydroxyl group of diacetone alcohol is protonated, forming a good leaving group (water). The subsequent loss of water generates a carbocation, which is then stabilized by the removal of a proton from an adjacent carbon, leading to the formation of mesityl oxide (4-methyl-3-penten-2-one). pearson.com

In a basic medium, a hydroxide ion removes a proton from the carbon alpha to the carbonyl group, forming an enolate. The resulting enolate then expels a hydroxide ion in an E1cB (Elimination Unimolecular Conjugate Base) mechanism to give mesityl oxide. youtube.com This α,β-unsaturated ketone is a key intermediate in the pathway to this compound. Further condensation and dehydration can lead to the formation of phorone (2,6-dimethyl-2,5-heptadien-4-one).

The formation of the cyclic precursor to the tetralone, isophorone, occurs through an intramolecular Michael cyclization of phorone. mdpi.com The Michael reaction, or Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. adichemistry.com In this intramolecular variant, the enolate of phorone, formed under basic conditions, acts as the nucleophile. organicreactions.org

The enolate attacks the γ-carbon of the conjugated system within the same molecule, leading to the formation of a six-membered ring. Subsequent protonation yields isophorone (3,5,5-trimethyl-2-cyclohexen-1-one). This cyclization is a key step in constructing the carbocyclic framework of the tetralone.

Utilization of Isophorone Residues as Precursors

A significant synthetic route to this compound involves the utilization of isophorone residues. google.comresearchgate.net These residues, which are high-boiling byproducts from the industrial production of isophorone, can be thermally treated to induce further condensation reactions. google.com

The process typically involves heating the isophorone residues to temperatures around 260-280°C. google.com This thermal treatment promotes the condensation of isophorone with other components in the residue, likely including mesityl oxide, which is also a product of acetone self-condensation. The reaction of isophorone with mesityl oxide leads to the formation of the tetralone ring system. The crude product can then be purified by fractional distillation to yield this compound. google.com This method provides a valuable way to upgrade industrial byproducts into a more complex and potentially useful chemical compound.

Catalytic Approaches to Acetone Self-Condensation

The self-condensation of acetone to its various products, including the precursors for this compound, is highly dependent on the catalyst used. Both homogeneous and heterogeneous catalysts have been employed to control the reaction pathway and selectivity towards desired products like isophorone.

Homogeneous base catalysts, such as sodium hydroxide and potassium hydroxide, are commonly used in the liquid-phase condensation of acetone to produce isophorone. mdpi.comscribd.com The concentration of the base and the reaction temperature are critical parameters that influence the product distribution.

Heterogeneous catalysts offer advantages in terms of separation and reusability. Solid base catalysts, such as magnesium-aluminum composite oxides, have been shown to be effective for the synthesis of isophorone from acetone in a fixed-bed reactor. google.com These catalysts can exhibit high selectivity and stability under the reaction conditions. Other heterogeneous catalysts that have been explored include hydrotalcite-type materials and alkali metal-doped zeolites. google.com The choice of catalyst and reaction conditions (temperature, pressure, and space velocity) can be tuned to optimize the yield of isophorone, the direct precursor for the final condensation step to this compound. google.com

Data Tables

Table 1: Intermediates in the Synthesis of this compound from Acetone

| Intermediate | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| Acetone | C₃H₆O | 58.08 | Starting Material |

| Diacetone alcohol | C₆H₁₂O₂ | 116.16 | Initial Aldol Adduct |

| Mesityl oxide | C₆H₁₀O | 98.14 | Dehydration Product |

| Phorone | C₉H₁₄O | 138.21 | Higher Condensation Product |

| Isophorone | C₉H₁₄O | 138.21 | Cyclization Product |

Table 2: Catalysts for Acetone Self-Condensation

| Catalyst Type | Catalyst Example | Phase | Typical Products |

| Homogeneous Base | Sodium Hydroxide (NaOH) | Liquid | Isophorone, Mesityl Oxide |

| Homogeneous Base | Potassium Hydroxide (KOH) | Liquid | Isophorone, Mesityl Oxide |

| Heterogeneous Solid Base | Magnesium-Aluminum Composite Oxide | Gas/Solid | Isophorone |

| Heterogeneous Solid Base | Hydrotalcites | Gas/Solid | Isophorone, Diacetone alcohol |

| Heterogeneous Solid Acid | Zeolites | Gas/Solid | Mesitylene |

Targeted Synthesis of this compound Structural Analogs

The construction of structural analogs of this compound relies on versatile synthetic strategies that allow for the introduction of various substituents on the tetralone core. These methods are designed to be efficient and adaptable, enabling the creation of a library of related compounds for further study.

Cyclization of Polyenone Precursors

The cyclization of polyenone precursors represents a powerful strategy for constructing complex cyclic systems, including the tetralone framework. Cationic polyene cyclization, for instance, can generate multiple rings and stereocenters in a single, highly efficient operation. This biomimetic approach mimics the biosynthesis of terpenes and steroids and has been adapted for the synthesis of meroterpenoids containing a tetralone core. The success of such cyclizations can be highly dependent on the geometry of the enol ether and the relative configuration of specific carbons within the acyclic precursor, which dictates the stereochemical outcome of the final polycyclic structure.

Synergistic Catalysis in Tetralone Framework Construction

Synergistic catalysis has emerged as a sophisticated strategy for the synthesis of complex molecules like multisubstituted tetralones. acs.orgacs.org This approach utilizes two or more distinct catalysts that operate concurrently to promote different steps of a reaction cascade, leading to high efficiency and selectivity that would be difficult to achieve with a single catalyst. acs.org

An innovative approach to tetralone synthesis involves the synergistic catalysis of enynone cyclization using a combination of copper and an amine. acs.orgnih.gov This method provides an efficient and direct route to construct multisubstituted tetralones. acs.org The reaction proceeds through a tandem process where the catalysts work together to facilitate the formation of the bicyclic tetralone skeleton from acyclic enynone precursors. acs.org This dual catalytic system is crucial for achieving the desired transformation under mild conditions. acs.orgacs.org

A proposed mechanism for this reaction begins with the formation of a copper-alkyne complex. acs.org A primary amine then attacks the ketone, initiating an intramolecular carbocyclization. acs.org This is followed by a series of steps, including oxygen-transfer and tautomerization, ultimately leading to the tetralone product after hydrolysis. acs.org

The formation of the tetralone ring in the synergistic catalytic cycle is completed through a stereoselective intramolecular Michael addition. acs.orgacs.org After the initial cyclization and oxygen transfer, the reaction intermediate undergoes a tautomerization to form an enamine. acs.org This enamine then participates in an intramolecular nucleophilic attack, a form of Michael addition, to forge the final carbon-carbon bond that closes the second ring of the tetralone structure. acs.org The stereoselectivity of this step is crucial for controlling the three-dimensional architecture of the final molecule, with factors like π-π stacking between nearby aryl groups potentially influencing the cis-selectivity of the product. acs.org The conjugate addition of nucleophiles to activated double bonds is a well-established method for forming 1,5-dicarbonyl compounds and creating new stereogenic centers. nih.govorganicreactions.org

Chalcone-Based Synthetic Routes to Aryl Tetralone Derivatives

A widely utilized and practical approach for synthesizing aryl tetralone derivatives is the chalcone route. hilarispublisher.comresearchgate.net This methodology is attractive due to its operational simplicity and the ready availability of starting materials. hilarispublisher.comhilarispublisher.com The synthesis typically begins with the Claisen-Schmidt condensation of a substituted acetophenone with an aromatic aldehyde to produce a chalcone in high yield. hilarispublisher.comrasayanjournal.co.in

The resulting chalcone is then converted into a cyclopropyl ketone. researchgate.net This can be achieved through reactions such as the Simmon-Smith reaction using diiodomethane and a Zn-Cu couple, or by using trimethylsulfoxonium iodide. researchgate.net The final step to form the tetralone ring is an intramolecular cyclization of the cyclopropyl ketone, which is often promoted by an acid such as p-toluenesulfonic acid in the presence of acetic anhydride. hilarispublisher.comresearchgate.net This acid-catalyzed rearrangement and cyclization sequence yields the desired aryl tetralone derivative in good yields. researchgate.net The structures of the synthesized compounds are typically confirmed using spectroscopic techniques like IR, NMR, and mass spectrometry. hilarispublisher.com

Table 1: Overview of Synthetic Methodologies for Tetralone Analogs

| Methodology | Key Reaction Type | Precursors | Catalyst/Reagent | Key Features |

|---|---|---|---|---|

| Polyenone Cyclization | Cationic Cyclization | Polyenone | Acid | Biomimetic, forms multiple rings and stereocenters. |

| Synergistic Catalysis | Enynone Cyclization | Enynone | Copper/Amine | High efficiency, synergistic action, mild conditions. acs.org |

| Chalcone-Based Route | Intramolecular Cyclization | Chalcone, Cyclopropyl Ketone | Acid (e.g., PTSA) | Operationally simple, readily available materials. hilarispublisher.comresearchgate.net |

Oxidation Strategies for Tetralone Synthesis

Oxidation of the benzylic position of a pre-formed tetrahydronaphthalene ring system is a direct and common method for synthesizing α-tetralones. The choice of oxidant and catalyst is crucial for achieving high regioselectivity and yield.

A versatile and efficient method for the synthesis of α-tetralones is the oxidation of corresponding tetrahydronaphthalene (THN) precursors using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). acs.orgnih.gov This reagent is a highly effective dehydrogenating agent, particularly for the oxidation of activated methylene (B1212753) groups, such as the benzylic position in THNs. nptel.ac.in

The reaction is typically conducted under reflux conditions in solvents like aqueous acetic acid, leading to high yields of the desired α-tetralone with excellent regioselectivity. acs.orgnih.gov The process has been successfully applied to a variety of substituted THNs. For instance, the oxidation of THN derivatives has been achieved with yields ranging from 90% to 98% when using DDQ in refluxing aqueous acetic acid. acs.orgnih.gov Alternative conditions, such as using dioxane at room temperature, have also been explored, although they may result in lower yields (18% to 40%). acs.org This methodology is applicable for the synthesis of this compound from its corresponding precursor, 1,1,5,7-tetramethyl-1,2,3,4-tetrahydronaphthalene.

A notable aspect of DDQ oxidation is its behavior with substrates containing blocking groups. In the case of 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene, aromatization with DDQ proceeds with a 1,2-rearrangement of a methyl group, highlighting the potential for skeletal rearrangements during oxidation. nptel.ac.in

| Condition | Solvent | Temperature | Reaction Time | Yield Range | Reference |

|---|---|---|---|---|---|

| A | Dioxane | Room Temperature | 2 days | 18-40% | acs.org |

| B | Aqueous Acetic Acid | Reflux | 2 hours | 90-98% | acs.org |

Catalytic oxidation offers an alternative pathway for converting tetralins (tetrahydronaphthalenes) to tetralones. Chromium-incorporated aluminophosphate molecular sieves, such as CrAPO-5, have been demonstrated as effective catalysts for the liquid-phase oxidation of tetralin to 1-tetralone (B52770). rsc.orgresearchgate.net These heterogeneous catalysts provide advantages in terms of recovery and reusability. researchgate.net

The oxidation can be performed using various oxidant systems. A combination of an aldehyde (like pivalaldehyde) and molecular oxygen (O2) has been shown to be significantly more effective than using tert-butyl hydroperoxide (t-BuOOH) alone. researchgate.net Research using a novel CrAPO-5 catalyst with a hierarchical pore structure (CrAPO-5H) achieved an 88% conversion of tetralin with 97% selectivity to 1-tetralone when using trimethylacetaldehyde and O2. rsc.orgresearchgate.net In contrast, using t-BuOOH resulted in a 57% conversion with 86% selectivity under the same conditions. rsc.orgresearchgate.net The catalytic activity is attributed to the chromium sites within the aluminophosphate framework. researchgate.net This method is suitable for producing the core tetralone structure, which can then be further functionalized.

| Catalyst | Oxidant System | Temperature | Time | Conversion | Selectivity to 1-Tetralone | Reference |

|---|---|---|---|---|---|---|

| CrAPO-5 | Pivalaldehyde + O2 | 80 °C | 8 h | - | - (69.6% Yield) | researchgate.net |

| CrAPO-5 | t-BuOOH | 80 °C | 8 h | - | - (38.5% Yield) | researchgate.net |

| CrAPO-5H | Trimethylacetaldehyde + O2 | 80 °C | 8 h | 88% | 97% | rsc.orgresearchgate.net |

| CrAPO-5H | t-BuOOH | 80 °C | 8 h | 57% | 86% | rsc.orgresearchgate.net |

Rearrangement-Driven Syntheses

Rearrangement reactions are powerful tools in organic synthesis for constructing complex molecular architectures from simpler starting materials. For polysubstituted aromatic systems like this compound, rearrangements can be employed to install alkyl groups at specific positions that may be difficult to access through direct substitution methods.

Acid-catalyzed rearrangements often proceed through carbocation intermediates, leading to the migration of alkyl groups or hydrogen atoms (hydride shifts) to form more stable carbocation species. libretexts.orgkhanacademy.org This principle can be applied to the synthesis of highly substituted tetralones. For example, the pinacol rearrangement involves the acid-catalyzed conversion of a 1,2-diol to a ketone, a process that involves a carbocation intermediate and a 1,2-alkyl or aryl shift. libretexts.org

In the context of tetralone synthesis, a relevant example is the observed 1,2-rearrangement of a methyl group during the DDQ-mediated aromatization of 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene. nptel.ac.in This type of methyl shift is driven by the formation of a carbocationic intermediate during the oxidation process. Such carbocation-mediated pathways are central to biosynthetic routes for various natural products and can be harnessed in abiotic total synthesis to construct complex frameworks. nih.gov By designing substrates that can form specific carbocation intermediates under acidic conditions, it is possible to direct substituent migrations to achieve the desired substitution pattern found in this compound.

The Jacobsen rearrangement is a classic organic reaction involving the migration of an alkyl group in a polyalkyl- or polyhalobenzenesulfonic acid under the influence of sulfuric acid. wikipedia.orglibretexts.org While the reaction is traditionally defined for polyalkylbenzenes, the underlying principle of intramolecular alkyl group migration under acidic conditions serves as a useful analogy for the synthesis of specifically substituted systems. wikipedia.org

The reaction is typically limited to benzene (B151609) rings with at least four substituents. libretexts.org The mechanism involves the formation of an arenium ion intermediate, which facilitates the migration of an alkyl group to an adjacent, unsubstituted carbon atom. This process can be considered a strategy to isomerize polyalkylbenzenes to their most thermodynamically stable arrangement. In the synthesis of a highly methylated system like this compound, analogous acid-catalyzed rearrangement conditions could be envisioned to correctly position the methyl groups on the aromatic ring of a tetralone precursor. A process for producing this compound from the high-boiling residues of isophorone production involves heating the residues to 260-280 °C, which promotes condensation and rearrangement reactions to form the target molecule. google.com

Derivatization Strategies for this compound

The 1-tetralone scaffold is a versatile intermediate for the synthesis of various agricultural and pharmaceutical agents. wikipedia.org The reactivity of this compound is primarily centered on its ketone functional group and the α-methylene group (C2 position).

The carbonyl group can undergo a variety of transformations:

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 3,3,6,8-tetramethyl-1-tetralol, using reducing agents such as sodium borohydride or by catalytic hydrogenation. wikipedia.orgresearchgate.net For example, 1-tetralone can be reduced to 1-tetralol in 81% yield using calcium in liquid ammonia. wikipedia.org

Grignard Reaction: Addition of organometallic reagents, like Grignard reagents, to the carbonyl group yields tertiary alcohols. wikipedia.org

Wittig Olefination: Reaction with phosphorus ylides can convert the carbonyl group into an exocyclic double bond. semanticscholar.org

Pfitzinger Reaction: Condensation with isatin (B1672199) can be used to construct more complex heterocyclic systems. wikipedia.org

The α-methylene group (C2) is activated by the adjacent carbonyl and can participate in reactions such as:

α-Hydroxylation: Introduction of a hydroxyl group at the C2 position can be achieved using bases and an oxygen source. semanticscholar.org

Bromination: Selective bromination at the α-position can be accomplished using reagents like N-Bromosuccinimide (NBS), providing a handle for further functionalization. researchgate.net

The gem-dimethyl group at the C3 position in this compound sterically hinders reactions at the C2 position and prevents enolization towards C3, which can influence the regioselectivity of these derivatization reactions compared to unsubstituted 1-tetralone.

Prins Reaction of α-Methylene-α-Tetralone Dimers

The Prins reaction, a classic acid-catalyzed electrophilic addition of an aldehyde or ketone to an alkene, offers a pathway for carbon-carbon bond formation and the synthesis of various cyclic ethers and diols. While a direct application of the Prins reaction involving α-methylene-α-tetralone dimers for the specific synthesis of this compound is not extensively documented in readily available literature, the underlying chemistry of the components is established.

The formation of the necessary precursor, an α-methylene-α-tetralone, can be achieved by reacting 1-tetralone with formaldehyde. This α-methylene ketone is a reactive intermediate that can undergo dimerization or polymerization. The theoretical application of a Prins-type reaction on a dimer of this nature would involve the acid-catalyzed reaction of the enol or enol ether of one monomer unit with the exocyclic double bond of the other, potentially leading to complex polycyclic structures. The specific conditions required to control this reaction to yield a tetralone derivative would be highly dependent on the catalyst, solvent, and temperature.

A related cascade reaction, the Prins/Friedel-Crafts cyclization, has been used to synthesize 4-aryltetralin-2-ol derivatives. This process involves an intramolecular Prins reaction to generate a benzyl carbenium ion, which is then trapped by an aromatic compound. This demonstrates the utility of the Prins reaction in forming the tetralin skeleton, the reduced backbone of a tetralone.

Reduction and Dehydrogenation Transformations

Reduction and dehydrogenation reactions are fundamental transformations in the synthesis and modification of tetralone derivatives. These reactions primarily target the ketone functional group and the benzylic positions of the alicyclic ring.

Reduction Reactions: The carbonyl group of the tetralone scaffold is readily reduced to a secondary alcohol (a tetralol) using various reducing agents. Common laboratory reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminium hydride (LiAlH₄). For instance, 1-tetralone can be reduced to 1-tetralol with calcium in liquid ammonia with high yield. A Birch reduction, using lithium in liquid ammonia, can further reduce the aromatic ring and the ketone, leading to 1,2,3,4-tetrahydronaphthalene.

In the context of substituted tetralones, these reductions are often stereoselective, and biocatalysts have been explored to achieve high enantiomeric purity of the resulting alcohols.

Dehydrogenation Transformations: Dehydrogenation, or more specifically, oxidative dehydrogenation, is a key method for converting tetralones into naphthoquinones or other aromatized products. This process introduces unsaturation into the carbocyclic ring. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), silver(I) oxide, and manganese dioxide are effective for the oxidative dehydrogenation of hydroxylated tetralones. For example, 5,8-dihydroxy-1-tetralone can be converted to juglone (5-hydroxy-1,4-naphthoquinone) using these oxidants. The reaction of 1-tetralone with methanol at high temperatures can also lead to dehydrogenation and the formation of a naphthalene (B1677914) ring system.

These transformations are crucial for the synthesis of various natural products and biologically active molecules that possess a tetralone or a related structural motif.

Below is a summary of reagents used in these transformations.

| Transformation | Reagent(s) | Product Type |

| Reduction | Sodium Borohydride (NaBH₄) | Tetralol |

| Reduction | Calcium in liquid ammonia | Tetralol |

| Reduction | Lithium in liquid ammonia (Birch) | Tetrahydronaphthalene |

| Dehydrogenation | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Naphthoquinone |

| Dehydrogenation | Silver(I) Oxide (Ag₂O) | Naphthoquinone |

| Dehydrogenation | Manganese Dioxide (MnO₂) | Naphthoquinone |

Spectroscopic and Structural Characterization Techniques for 3,3,6,8 Tetramethyl 1 Tetralone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

In the ¹H NMR spectrum of 3,3,6,8-tetramethyl-1-tetralone, specific signals corresponding to the different types of protons in the molecule are expected. The chemical shifts (δ) are influenced by the electron density around the protons.

Aromatic Protons: The two aromatic protons on the benzene (B151609) ring are expected to appear as distinct signals in the downfield region, typically between 7.0 and 8.0 ppm. Due to their different positions relative to the carbonyl and methyl groups, they will likely exhibit splitting patterns (as doublets) arising from coupling with each other.

Methylene (B1212753) Protons: The protons of the two methylene groups (CH₂) in the alicyclic ring will resonate in the aliphatic region. The CH₂ group adjacent to the carbonyl group (at C2) is expected to appear at a more downfield position (around 2.6 ppm) compared to the CH₂ group at C4 (around 2.0 ppm) due to the electron-withdrawing effect of the carbonyl group. These protons will likely show complex splitting patterns due to geminal and vicinal coupling.

Methyl Protons: The four methyl groups will give rise to distinct singlets in the upfield region of the spectrum. The two methyl groups at the C3 position are chemically equivalent and will produce a single, more intense signal. The methyl groups at C6 and C8 on the aromatic ring will also appear as separate singlets.

Expected ¹H NMR Data for this compound:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 7.0 - 7.5 | d |

| Aromatic H | 7.5 - 8.0 | d |

| -CH₂- (C4) | ~2.0 | t |

| -CH₂- (C2) | ~2.6 | t |

| -CH₃ (C6) | ~2.3 | s |

| -CH₃ (C8) | ~2.5 | s |

| 2 x -CH₃ (C3) | ~1.1 | s |

Note: 'd' denotes a doublet, 't' a triplet, and 's' a singlet. The exact chemical shifts and coupling constants would need to be determined experimentally.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

Carbonyl Carbon: The carbon of the ketone group (C=O) is highly deshielded and will appear significantly downfield, typically in the range of 195-220 ppm.

Aromatic Carbons: The six carbons of the benzene ring will resonate in the aromatic region (120-150 ppm). The carbons bearing substituents (C4a, C5, C6, C7, C8, C8a) will have different chemical shifts from the unsubstituted carbons.

Aliphatic Carbons: The carbons of the methylene and methyl groups will appear in the upfield region of the spectrum. The quaternary carbon at C3 will also be observed in this region.

Expected ¹³C NMR Data for this compound:

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (C1) | 195 - 205 |

| Aromatic C (quaternary) | 130 - 150 |

| Aromatic CH | 120 - 135 |

| C3 | 35 - 45 |

| C2 | 30 - 40 |

| C4 | 25 - 35 |

| -CH₃ (aromatic) | 20 - 25 |

| -CH₃ (aliphatic) | 25 - 35 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

The IR spectrum of this compound is expected to show characteristic absorption bands:

C=O Stretch: A strong, sharp absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone is expected in the region of 1680-1700 cm⁻¹. This is a key diagnostic peak for the tetralone structure.

C-H Stretch (Aromatic): Absorption bands for the stretching vibrations of the C-H bonds on the aromatic ring are expected to appear above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Absorption bands for the C-H stretching vibrations of the methyl and methylene groups will be observed just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Medium to weak absorption bands due to the stretching vibrations of the carbon-carbon double bonds in the aromatic ring are expected in the region of 1450-1600 cm⁻¹.

C-H Bend (Aliphatic): Bending vibrations for the C-H bonds of the methyl and methylene groups will appear in the 1350-1470 cm⁻¹ region.

Expected IR Absorption Bands for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1680 - 1700 | Strong, Sharp |

| Aromatic C-H | > 3000 | Medium |

| Aliphatic C-H | < 3000 | Strong |

| Aromatic C=C | 1450 - 1600 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

For this compound (C₁₄H₁₈O), the expected molecular weight is approximately 202.29 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 202.

The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for tetralones include:

Loss of a methyl group (-CH₃): A prominent peak at m/z 187, corresponding to the loss of one of the methyl groups.

Loss of an ethyl group (-C₂H₅): Fragmentation involving the alicyclic ring can lead to the loss of an ethyl radical, resulting in a peak at m/z 173.

McLafferty Rearrangement: If applicable, this rearrangement could lead to characteristic fragment ions.

Cleavage of the alicyclic ring: Various cleavages of the non-aromatic ring can produce a series of smaller fragment ions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of this compound, it would be possible to determine its crystal structure.

This analysis would provide detailed information on:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between chemical bonds.

Conformation: The specific spatial arrangement of the atoms, including the conformation of the six-membered alicyclic ring.

Intermolecular interactions: How the molecules are packed together in the crystal lattice, including any non-covalent interactions such as van der Waals forces or C-H···O hydrogen bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for studying compounds with chromophores, such as the aromatic ketone system in this compound.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands characteristic of the tetralone chromophore:

π → π* transitions: Intense absorption bands at shorter wavelengths (typically around 200-280 nm) arising from electronic transitions within the aromatic ring and the carbonyl group's π-system.

n → π* transition: A weaker absorption band at a longer wavelength (typically around 280-350 nm) corresponding to the promotion of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital.

These spectroscopic features are crucial for understanding the photochemical behavior of this compound, as the absorption of UV light can lead to various photochemical reactions.

Advanced Spectroscopic Probes (e.g., Laser Flash Photolysis, Raman Spectroscopy)

Advanced spectroscopic techniques are indispensable for elucidating the transient species, excited-state dynamics, and vibrational characteristics of complex molecules like this compound and its derivatives. Methods such as laser flash photolysis and Raman spectroscopy provide detailed insights into molecular behavior that are not accessible through standard spectroscopic techniques.

Laser Flash Photolysis

Laser flash photolysis (LFP), also known as transient absorption spectroscopy, is a powerful pump-probe technique used to study short-lived excited states and reactive intermediates. edinst.comoxinst.com In a typical LFP experiment, a sample is excited with a short, intense laser pulse (the pump), which promotes a fraction of the molecules to an electronically excited state. nih.gov A second, weaker light pulse (the probe), with a broad spectral range, is passed through the sample at a specific time delay after the pump pulse. edinst.comnih.gov By measuring the change in absorbance of the probe light as a function of both wavelength and time, the formation and decay of transient species like triplet states, radicals, or photoenols can be monitored. youtube.com

For aromatic ketones such as this compound, LFP is particularly useful for characterizing the triplet excited state, which is a key intermediate in many photochemical reactions. Upon excitation, the molecule can undergo intersystem crossing from the initial singlet excited state to a longer-lived triplet state. rsc.orgresearchgate.net LFP allows for the direct observation of the triplet-triplet (T-T) absorption spectrum and the determination of the triplet state's lifetime. cdnsciencepub.com

Studies on related aromatic ketones have demonstrated the utility of this technique. For instance, LFP studies on 2,4,6-trialkylphenyl ketones have successfully characterized their triplet states and observed the formation of photoenol intermediates. cdnsciencepub.com The lifetimes of these transient species and their quenching rate constants with various substrates provide crucial information about their reactivity. cdnsciencepub.comcdnsciencepub.com In the case of this compound, LFP could be employed to determine the influence of the tetramethyl substitution pattern on the photophysical properties of the tetralone core, such as the triplet lifetime and the efficiency of intersystem crossing. rsc.org

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about a molecule's structure, symmetry, and bonding. bruker.com It is based on the inelastic scattering of monochromatic light, usually from a laser. libretexts.org When photons interact with a molecule, most are scattered elastically (Rayleigh scattering) with no change in energy. However, a small fraction of photons are scattered inelastically (Raman scattering), resulting in a change in energy that corresponds to the vibrational energy levels of the molecule. nih.gov The resulting Raman spectrum consists of a series of peaks, where the frequency shift of each peak from the excitation wavelength corresponds to a specific vibrational mode. arxiv.org

A key advantage of Raman spectroscopy is that it is complementary to infrared (IR) spectroscopy. libretexts.org Vibrational modes that are weak or inactive in IR spectroscopy may be strong in Raman spectroscopy, and vice versa. For a vibration to be Raman active, it must cause a change in the polarizability of the molecule. libretexts.org Water is also a weak Raman scatterer, which allows for the analysis of samples in aqueous solutions. libretexts.org

In the context of this compound, Raman spectroscopy can be used to identify characteristic vibrational modes. The stretching vibration of the carbonyl group (C=O) in cyclic ketones like cyclohexanone (B45756) gives rise to a strong and characteristic Raman band. cdnsciencepub.comyoutube.com The position of this band is sensitive to the ring size and substitution. Furthermore, the various C-H and C-C stretching and bending vibrations of the methyl groups and the aromatic ring would produce a unique fingerprint in the Raman spectrum, allowing for detailed structural characterization. Studies on α,β-unsaturated ketones have shown that the relative intensities of the C=O and C=C Raman bands can provide conformational information. cdnsciencepub.com For derivatives of this compound, Raman spectroscopy could be used to probe how different substituents affect the vibrational modes of the core structure.

The following table summarizes the type of information that can be obtained for an aromatic ketone like this compound using these advanced spectroscopic techniques.

| Spectroscopic Technique | Information Obtainable | Relevance to this compound |

| Laser Flash Photolysis | Triplet-triplet absorption spectrum | Characterization of the excited triplet state. |

| Triplet state lifetime | Understanding the reactivity and decay pathways of the excited state. | |

| Transient species identification | Detection of short-lived intermediates such as radicals or photoenols. | |

| Quenching rate constants | Probing the interaction of the excited state with other molecules. | |

| Raman Spectroscopy | Vibrational frequencies | Fingerprinting the molecular structure. |

| Carbonyl (C=O) stretch analysis | Probing the electronic environment of the ketone group. | |

| Aromatic ring vibrations | Characterizing the substitution pattern on the benzene ring. | |

| Conformational analysis | Determining the spatial arrangement of the molecule in different environments. |

Computational and Theoretical Investigations of 3,3,6,8 Tetramethyl 1 Tetralone

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in understanding the fundamental properties of 3,3,6,8-Tetramethyl-1-tetralone at the molecular level. These methods provide insights into the molecule's electronic structure, geometry, and conformational possibilities.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has been a primary computational tool for investigating the electronic structure and optimizing the geometry of this compound. DFT calculations, often in conjunction with time-dependent DFT (TD-DFT), have been employed to explore the molecule's ground and excited states. researchgate.net These studies are crucial for understanding the photo-induced α-cleavage (Norrish Type I reaction), which is believed to occur from the nπ* triplet state following a rapid intersystem crossing. researchgate.net

Researchers have utilized DFT to find stable conformations of related ketones in their ground state, which is a foundational step before studying more complex photochemical pathways. researchgate.net While detailed optimized geometric parameters such as specific bond lengths and angles for this compound are not extensively published in readily accessible literature, the application of DFT for such optimizations is a standard and implied procedure in the computational studies that reference this molecule. The primary focus of these studies has often been on the molecule's photochemical reactivity rather than a detailed exposition of its ground-state geometry.

Table 1: Application of DFT in the Study of this compound and Related Ketones

| Computational Aspect | Application in Research | Specific Data for this compound |

|---|---|---|

| Geometry Optimization | Determination of the lowest energy conformation of the molecule. | Not explicitly available in search results. |

| Electronic Structure | Analysis of frontier molecular orbitals (HOMO/LUMO) to understand reactivity. | Not explicitly available in search results. |

| Excited State Calculation | Investigation of singlet and triplet excited states to predict photochemical behavior using TD-DFT. researchgate.net | The triplet state is identified as a precursor to photoenolization. researchgate.net |

Ab Initio Methods in Conformational Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are powerful tools for conformational analysis. In several studies, this compound has been used as a reference compound with a fixed conformational position of its carbonyl group. researchgate.netresearchgate.net This suggests that its conformation is considered to be relatively rigid or that a single dominant conformation is assumed for the purposes of the investigations in which it is featured. Detailed ab initio conformational analysis of this compound itself is not a prominent feature in the available literature, which tends to focus on its role as a benchmark for photochemical reactions.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into conformational changes and dynamics. Based on available scientific literature, there is no significant mention of molecular dynamics simulations being specifically applied to investigate the conformational landscapes of this compound. The research focus has remained predominantly on its photochemical properties, which are often explored using static quantum chemical calculations of potential energy surfaces.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

The computational prediction of spectroscopic parameters is a vital tool for structure verification and for interpreting experimental data.

For other molecules, theoretical ¹H and ¹³C NMR spectra have been calculated using the Gauge-Including Atomic Orbital (GIAO) formalism at the B3LYP/6-311+G(2d,p) level of theory, showing excellent correlation with experimental spectra. researchgate.net While this compound was used as a reference compound in a study where such methods were applied to other molecules, the specific predicted NMR chemical shifts for this tetralone are not provided in the accessible literature. researchgate.net

Similarly, while computational methods are used to calculate vibrational frequencies to understand bonding and conformational dynamics in other systems, specific predicted vibrational frequencies for this compound are not detailed in the available research.

Table 2: Status of Computational Spectroscopic Parameter Prediction for this compound

| Spectroscopic Parameter | Computational Method | Availability of Data |

|---|---|---|

| NMR Chemical Shifts | GIAO (Gauge-Including Atomic Orbital) | Mentioned for related compounds, but specific data for this compound is not available in search results. researchgate.net |

| Vibrational Frequencies | DFT-based frequency calculations | Not available in search results. |

Elucidation of Reaction Mechanisms via Computational Pathways

The most significant application of computational chemistry to this compound has been in the elucidation of its photochemical reaction mechanisms. The compound is known to undergo photoenolization, and computational studies have been key to understanding the underlying pathways. researchgate.net

Upon absorption of light, this compound can form a photoenol excited state. researchgate.net This process is understood to involve the carbonyl triplet state of the ketone as a precursor. researchgate.net The excited photoenol has been described as having biradical character and is a point of interest for its synthetic utility, such as in the rapid synthesis of gold nanostructures. researchgate.net

Quantum chemical calculations, including the mapping of potential energy surfaces, have been instrumental in rationalizing these photochemical transformations. These theoretical investigations help to identify the transient species involved, such as excited states and radical intermediates, and to understand the energy barriers and reaction coordinates for processes like intramolecular hydrogen atom transfer. While the general mechanism has been outlined and supported by these computational methods, detailed potential energy surfaces with specific energy values for all intermediates and transition states of this compound's photoreactions are not extensively detailed in the public literature.

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

Applications in Advanced Organic Synthesis and Materials Science

A Versatile Precursor in Complex Organic Synthesis

The tetralone core is a prevalent motif in numerous biologically active natural products and serves as a key scaffold in medicinal chemistry. While specific research on the direct application of 3,3,6,8-tetramethyl-1-tetralone is limited, the broader class of tetralones is extensively used in the synthesis of complex organic structures.

Building Block for Natural Product Analogues (e.g., Actinoranone Fragments)

Synthesis of Naphthyl Skeletons

The conversion of tetralones to naphthyl skeletons is a fundamental transformation in organic synthesis. This aromatization can be achieved through various methods, including dehydrogenation. The resulting naphthalene (B1677914) derivatives are important intermediates in the synthesis of dyes, polymers, and pharmaceuticals. Although general methods for the aromatization of tetralones are well-established, specific studies detailing the synthesis of naphthyl skeletons directly from this compound are not prominently featured in the available scientific literature. The presence of multiple methyl substituents on the tetralone ring could influence the reaction conditions required for such transformations.

Precursor for Heterocyclic Compounds

Tetralones are versatile starting materials for the synthesis of a wide array of heterocyclic compounds. researchgate.net Through multicomponent reactions, α-tetralones can be converted into complex heterocyclic systems such as benzo[h]quinolines and spiro-indolones. researchgate.net For instance, the ternary condensation of an α-tetralone with an aromatic aldehyde and malononitrile (B47326) can yield substituted benzo[h]quinoline (B1196314) derivatives. researchgate.net While these reactions demonstrate the general utility of the tetralone scaffold, specific examples employing this compound as the precursor were not identified in the surveyed research. The steric and electronic effects of the four methyl groups would likely play a significant role in the reactivity and outcome of such condensation reactions.

Utilization in Nanomaterials Synthesis

The application of organic compounds in the synthesis of inorganic nanomaterials is a rapidly growing field. The photochemical properties of certain organic molecules can be harnessed to control the formation and properties of nanoparticles.

Photo-Initiated Synthesis of Plasmonic Gold Nanostructures

The synthesis of plasmonic gold nanostructures has garnered significant attention due to their unique optical and electronic properties, with applications in sensing, imaging, and catalysis. nih.gov Photo-initiated synthesis methods offer a green and controllable approach to nanoparticle formation. While the use of various organic photosensitizers and reducing agents is well-documented, specific research detailing the application of this compound in the photo-initiated synthesis of plasmonic gold nanostructures could not be found in the available literature.

Role of Photoenols as Reducing Agents in Nanoparticle Formation

Upon photoexcitation, certain ketones can tautomerize to form transient enol species known as photoenols. These photoenols can possess reducing properties and have been explored as reducing agents in various chemical transformations. In the context of nanoparticle synthesis, photoenols could potentially reduce metal ions to form nanoparticles. However, a review of the scientific literature did not yield any studies specifically investigating the role of photoenols derived from this compound as reducing agents in the formation of nanoparticles. This remains an area with potential for future research exploration.

Stabilization Mechanisms in Nanoparticle Dispersions

Extensive research into the existing scientific literature does not yield specific studies or data on the application of this compound as a stabilizing agent in nanoparticle dispersions. While the broader class of organic molecules, known as capping agents, is crucial for preventing the agglomeration of nanoparticles, no literature was found that specifically investigates or details the use of this compound for this purpose.

Generally, capping agents stabilize nanoparticles through two primary mechanisms: steric hindrance and electrostatic repulsion. nih.gov Organic ligands, polymers, and surfactants can adsorb to the surface of nanoparticles, creating a protective layer that prevents them from clumping together. nih.govfrontiersin.orgd-nb.info The effectiveness of a capping agent is dependent on its molecular structure and its interaction with both the nanoparticle surface and the surrounding solvent. frontiersin.org However, there are no available research findings that characterize the potential stabilizing effects or mechanisms of this compound in this context.

Development of New Molecular Scaffolds

The tetralone framework, in a general sense, is a valuable structural motif in organic synthesis and medicinal chemistry. semanticscholar.org Tetralones serve as foundational building blocks for the synthesis of more complex molecules, including various heterocyclic compounds and natural products. semanticscholar.orgresearchgate.netresearchgate.net Synthetic strategies often employ tetralone derivatives in reactions like ternary condensations to create diverse molecular architectures. researchgate.net These scaffolds are of interest due to their presence in bioactive natural products and their potential as lead structures in drug discovery. semanticscholar.org

While the synthesis of various compounds from tetralone precursors is well-documented, specific examples and detailed research findings on the use of this compound as a starting point for novel molecular scaffolds are not provided in the available search results. The literature points to the broader utility of the tetralone class rather than this specific methylated derivative. semanticscholar.orglookchem.com

Conclusion and Future Research Directions

Summary of Current Understanding of 3,3,6,8-Tetramethyl-1-tetralone Chemistry

This compound, with the CAS Number 5409-55-2, is a distinct member of the α-tetralone family. sigmaaldrich.comchemspider.com Its structure is characterized by a 3,4-dihydronaphthalen-1(2H)-one core with four methyl group substituents. The key features are a geminal dimethyl group at the C3 position of the saturated ring and two methyl groups at the C6 and C8 positions of the aromatic ring. This substitution pattern, particularly the sterically demanding gem-dimethyl group adjacent to the carbonyl, significantly influences its reactivity and properties compared to the unsubstituted 1-tetralone (B52770).

The current understanding of this compound is largely based on its classification as a rare or specialized chemical, available from suppliers for research purposes but without extensive published analytical or reactivity data. sigmaaldrich.comsigmaaldrich.com Its chemistry is inferred from the well-established principles governing substituted tetralones. The carbonyl group at C1 is the primary site of nucleophilic attack, while the C2 methylene (B1212753) position is susceptible to enolization and subsequent reactions. The aromatic ring can undergo electrophilic substitution, with the directing effects of the existing alkyl groups and the deactivating effect of the carbonyl group playing a crucial role. The steric hindrance provided by the methyl groups at C3 and C8 is expected to shield the carbonyl group and the adjacent C2 position, potentially necessitating more forcing reaction conditions for certain transformations.

Emerging Synthetic Strategies and Catalytic Innovations

While a dedicated synthesis for this compound is not prominently documented, several modern synthetic methodologies for constructing substituted tetralones are applicable. Classical approaches typically involve intramolecular Friedel-Crafts acylation of a corresponding 4-arylbutanoic acid. For the target molecule, this would require the synthesis of 4-(3,5-dimethylphenyl)-3,3-dimethylbutanoic acid, followed by cyclization using a strong acid catalyst.

More recent and sophisticated strategies offer potentially higher efficiency and selectivity.

Catalytic Cyclizations : Metal-free cascade reactions, such as the reductive Friedel–Crafts alkylation/cyclization of keto acids or esters, provide a direct route to tetralone and indanone derivatives under relatively simple conditions. rsc.org Rhodium-catalyzed enantioselective hydroacylation of ortho-allylbenzaldehydes represents another advanced method for producing chiral tetralones. organic-chemistry.org

Ring Expansion Reactions : A silver-catalyzed ring expansion of 1-aryl-substituted tertiary cyclobutanols has been developed as a regioselective method to furnish 1-tetralones. rsc.org This approach is notable for its mild conditions and tolerance of various substituents, making it a promising strategy for accessing sterically hindered tetralones.

Radical-Mediated Cyclizations : Intramolecular additions, such as the Michael addition of a nitromethyl group onto an α,β-unsaturated system, can be used to form the tetralone ring, specifically introducing a nitro group at the C4 position which can be further manipulated. materialsciencejournal.org

These emerging methods, which often feature enhanced functional group tolerance and milder reaction conditions compared to traditional approaches, represent the forefront of tetralone synthesis and could be adapted for the efficient construction of this compound.

Advancements in Spectroscopic and Computational Characterization

The precise spectroscopic characterization of this compound has not been published. However, its spectral properties can be predicted based on data from the parent 1-tetralone and other substituted analogs. chemicalbook.comspectrabase.com

Interactive Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Feature | Predicted Chemical Shift / Wavenumber | Rationale and Notes |

| ¹H-NMR | Aromatic Protons (H5, H7) | ~6.9-7.2 ppm | Two singlets are expected due to the substitution pattern preventing spin-spin coupling between them. The exact shift depends on the solvent and electronic effects of the methyl groups. |

| Methylene Protons (C4-H₂) | ~2.6-2.8 ppm | A singlet is expected for the two protons at the C4 position. | |

| Aromatic Methyl Protons (C6-CH₃, C8-CH₃) | ~2.2-2.5 ppm | Two distinct singlets, each integrating to 3 protons. The C8-methyl may be shifted slightly due to proximity to the carbonyl group. | |

| Geminal Dimethyl Protons (C3-(CH₃)₂) | ~1.1-1.3 ppm | A single sharp singlet integrating to 6 protons, characteristic of a gem-dimethyl group. | |

| ¹³C-NMR | Carbonyl Carbon (C1) | ~198-202 ppm | Typical chemical shift for an aryl ketone. |

| Aromatic Carbons | ~120-145 ppm | Six distinct signals are expected for the aromatic carbons, including the two quaternary carbons attached to methyl groups. | |

| Methylene Carbon (C4) | ~30-35 ppm | ||

| Quaternary Carbon (C3) | ~35-40 ppm | ||

| Methyl Carbons | ~20-30 ppm | Three distinct signals are expected: one for the gem-dimethyl carbons and two for the aromatic methyl carbons. | |

| FT-IR | C=O Stretch | ~1680-1690 cm⁻¹ | Characteristic strong absorption for an α,β-unsaturated ketone conjugated with an aromatic ring. |

| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | ||

| C-H Stretch (Aliphatic) | ~2850-3000 cm⁻¹ |

Modern computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for complementing experimental spectroscopic data. DFT calculations can predict molecular geometries, vibrational frequencies (FT-IR), and NMR chemical shifts with increasing accuracy. tandfonline.com For a molecule like this compound, computational analysis could provide valuable insights into its preferred conformation, the electronic distribution within the molecule, and a theoretical spectrum to aid in the interpretation of experimental results once they become available. emich.edu

Future Prospects in Materials Science and Organic Synthesis

The future research directions for this compound are contingent on its successful synthesis and characterization. Once accessible, its unique structure could be leveraged in several areas.

In organic synthesis , substituted tetralones are valuable intermediates for constructing more complex molecules, including pharmaceuticals and natural products. nih.govresearchgate.netsemanticscholar.org The specific substitution pattern of this compound could be exploited to synthesize novel, sterically-hindered compounds. The gem-dimethyl group at C3 could serve as a stereochemical control element or a blocking group in subsequent reactions, guiding the formation of specific isomers. Its derivatives could be explored as potential bioactive agents, as the tetralone scaffold is a known pharmacophore. researchgate.net

In materials science , aromatic ketones are sometimes used as building blocks for high-performance polymers or as photoinitiators. The tetralone framework can be incorporated into polymer backbones to enhance thermal stability and rigidity. While speculative, this compound could be investigated as a monomer or an additive in polymer synthesis. Its potential to be converted into a substituted naphthalene (B1677914) derivative also opens avenues for creating novel fluorescent molecules or ligands for catalysis, areas where functionalized polycyclic aromatic hydrocarbons are of interest. researchgate.net

Ultimately, the primary future prospect is the fundamental exploration of this compound. A thorough investigation of its synthesis, reactivity, and physical properties is required to unlock its potential and determine its place within the broader landscape of synthetic and materials chemistry.

Q & A

Q. What are the common synthetic routes for 3,3,6,8-Tetramethyl-1-tetralone, and how do reaction conditions influence yield and selectivity?

The synthesis of this compound typically involves Friedel-Crafts acylation or oxidation of tetralin derivatives. For example, AlCl₃-catalyzed Friedel-Crafts reactions are widely used, though stoichiometric amounts of corrosive catalysts like AlCl₃ can complicate scalability. Alternative methods include microbial reduction of α-tetralones (e.g., using fungal strains) or photochemical initiation, where the compound acts as a photo-initiator in nanomaterial synthesis. Temperature and catalyst choice critically affect aromatization rates and byproduct formation, as seen in studies where lower temperatures favored intermediate dihydronaphthalene derivatives over fully aromatized products .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is essential for confirming the stereochemistry and substitution patterns of the tetralone scaffold. Mass spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) are used to verify purity and molecular weight. For advanced applications like fluorescence probes, UV-Vis and fluorescence spectroscopy can monitor structural changes in the tetralone matrix during photopolymerization .

Q. What pharmacological activities have been reported for tetralone derivatives, and how does this compound compare?

Tetralones exhibit anti-cancer, antibacterial, and anti-inflammatory properties. For instance, 4-hydroxy-α-tetralone derivatives show TNF-α inhibition comparable to Diclofenac in QSAR models. While this compound itself is less studied pharmacologically, its structural analogs are key intermediates in synthesizing bioactive compounds like sertraline and beta-blockers. SAR studies highlight that methyl substituents at positions 3, 6, and 8 can enhance steric hindrance, potentially modulating receptor binding .

Advanced Research Questions

Q. How does this compound function as a photo-initiator in the synthesis of plasmonic gold nanostructures?

In photochemical applications, this compound facilitates the reduction of Au(III) to Au⁰ under UV light, forming cross-linked polymeric matrices (e.g., polymerized lipoic acid). The compound’s electron-donating methyl groups stabilize radical intermediates during photopolymerization, enabling precise control over nanoparticle size and morphology. This dual role as a reductant and stabilizer is critical for producing monodisperse nanostructures .

Q. What computational strategies (e.g., QSAR, molecular docking) are effective in optimizing this compound derivatives for drug design?

Artificial Neural Network (ANN)-based QSAR models predict anti-inflammatory activity by correlating substituent electronegativity and steric parameters with TNF-α inhibition. Docking studies reveal that methyl groups at positions 3 and 6 improve binding affinity to hydrophobic pockets in target proteins. ADME predictions further guide derivative selection by evaluating bioavailability and metabolic stability. Experimental validation via semi-synthesis and in vitro assays confirms computational findings, with regression coefficients (r²) exceeding 0.8 .

Q. How can contradictions in microbial reduction kinetics between α- and β-tetralones be resolved methodologically?

Q. What role do conformational constraints of this compound derivatives play in retinoid X receptor (RXR) agonism?

X-ray crystallography reveals that methyl substituents enforce a puckered tetralone ring conformation, positioning the 4-methyl group pseudo-equatorially. This geometry enhances hydrophobic interactions with residues like F346 in the RXR ligand-binding domain, stabilizing agonist-receptor complexes. Mirror-image configurations of (R)- and (S)-enantiomers further modulate activity, demonstrating the importance of stereochemistry in receptor activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.